molecular formula C12H10INO3 B2771029 Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 302949-01-5

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2771029
CAS No.: 302949-01-5
M. Wt: 343.12
InChI Key: NPZATCMFCFASBE-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10INO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of dyes and pigments due to its quinoline backbone.

Mechanism of Action

The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen follows by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the iodination of a quinoline derivative. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of ethyl 6-iodo-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

    Oxidation: Formation of this compound N-oxide.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate N-oxide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 6-position enhances its reactivity and potential as a precursor for further functionalization.

Properties

IUPAC Name

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZATCMFCFASBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945553
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-23-2
Record name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diphenyl ether (175 ml) was heated to reflux temperature, and Intermediate 10 was gradually added down an air condenser. Once all the reagent had been added the mixture was heated under reflux for a further 30 min. The mixture was then cooled and 2-methylpentane (200 ml) was added. The solid formed was collected by filtration to give the title compound (24.6 g).
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Synthesis routes and methods II

Procedure details

A mixture of 2-[(4-iodo-phenylamino)-methylene]-malonic acid diethyl ester (81 g, 0.21 mol) in diphenylether (60 mL) was refluxed at 240° C. for 14 h. After cooling, ethanol was added and the mixture was heated to reflux for 3 h. After cooling, the solid was collected by filtration, washed with hexane and dried to obtain 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (59 g, 83%) as a yellow solid.
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81 g
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